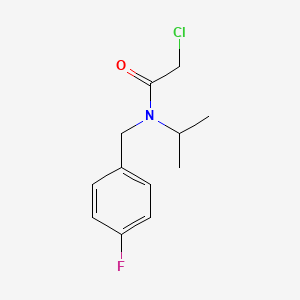

2-Chloro-N-(4-fluoro-benzyl)-N-isopropyl-acetamide

Description

Properties

IUPAC Name |

2-chloro-N-[(4-fluorophenyl)methyl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClFNO/c1-9(2)15(12(16)7-13)8-10-3-5-11(14)6-4-10/h3-6,9H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHIHUUWWKTSDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=C(C=C1)F)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-fluoro-benzyl)-N-isopropyl-acetamide typically involves the reaction of 2-chloroacetamide with 4-fluorobenzyl chloride and isopropylamine. The reaction is carried out under alkaline conditions to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

Step 1: 2-Chloroacetamide is reacted with 4-fluorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This step results in the formation of an intermediate, 2-chloro-N-(4-fluoro-benzyl)acetamide.

Step 2: The intermediate is then reacted with isopropylamine under reflux conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-fluoro-benzyl)-N-isopropyl-acetamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

Nucleophilic Substitution: Substituted acetamides with different nucleophiles.

Oxidation: N-oxides or other oxidized derivatives.

Reduction: Amines or other reduced products.

Scientific Research Applications

2-Chloro-N-(4-fluoro-benzyl)-N-isopropyl-acetamide has several scientific research applications, including:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound can be used to study the interactions with biological targets such as enzymes or receptors.

Materials Science: It can be utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-fluoro-benzyl)-N-isopropyl-acetamide involves its interaction with specific molecular targets. The chloro and fluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The isopropyl group can also influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogues and their substituent differences:

*Estimated based on similar compounds.

Key Observations :

- Halogen Effects: Replacing fluorine with chlorine (e.g., 4-fluoro vs.

- Steric Effects: The isopropyl group in the target compound introduces steric hindrance, which may slow reaction kinetics compared to non-branched analogues like 2-chloro-N-(4-fluorophenyl)acetamide .

- Aromatic vs. Aliphatic Substrates : Compounds with aromatic substituents (e.g., benzyl or phenyl groups) exhibit stronger intermolecular interactions (e.g., π-π stacking) compared to aliphatic analogues like 2-chloro-N-(4-ethylcyclohexyl)acetamide .

Physical and Chemical Properties

- Hydrogen Bonding : The target compound’s amide group participates in intermolecular N–H···O hydrogen bonding, stabilizing crystal packing (similar to 2-chloro-N-(4-fluorophenyl)acetamide in ).

- Thermal Stability : Melting points for halogenated acetamides range widely. For example, 2-chloro-N-(4-sulfamoyl-phenyl)-acetamide melts at 217°C, while aliphatic variants like 2-chloro-N-(4-ethylcyclohexyl)acetamide likely have lower melting points due to reduced crystallinity .

- Solubility: The 4-fluorobenzyl group’s electron-withdrawing nature may reduce solubility in polar solvents compared to non-halogenated analogues.

Discontinued Analogues and Commercial Viability

and highlight discontinuation of several halogenated acetamides, including the target compound. Potential reasons include:

- Regulatory Pressures : Stricter regulations on halogenated chemicals due to environmental persistence.

- Synthesis Complexity : Multi-step synthesis involving hazardous reagents (e.g., chloroacetyl chloride) may limit scalability .

- Market Shifts : Replacement by newer agrochemicals with lower toxicity profiles.

Biological Activity

2-Chloro-N-(4-fluoro-benzyl)-N-isopropyl-acetamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, in vitro studies, and comparisons with related compounds.

- Molecular Formula : C12H16ClF2N2O

- Molar Mass : Approximately 278.15 g/mol

- Density : Approximately 1.3 g/cm³

- Boiling Point : Predicted around 365.7 °C

The presence of chloro and fluoro substituents significantly influences the compound's reactivity and biological interactions, allowing it to participate in various chemical reactions such as nucleophilic substitutions and hydrolysis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can alter the activity of these targets, leading to various biological effects. Preliminary studies suggest significant interactions with elastase and other proteolytic enzymes, which are implicated in inflammatory conditions.

In Vitro Studies

Recent investigations have focused on the efficacy of this compound in inhibiting elastase, an enzyme involved in the degradation of elastin and linked to various inflammatory diseases. In a biochemical assay, the compound demonstrated promising inhibitory effects with an IC50 value indicating effective inhibition at micromolar concentrations. This suggests potential therapeutic applications in treating conditions characterized by excessive elastase activity.

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, a comparative analysis with structurally similar compounds has been conducted:

| Compound Name | Molecular Formula | Notable Activity |

|---|---|---|

| N-(2-Chloro-6-fluorobenzyl)cyclohexanamine | C12H16ClFN | Moderate elastase inhibition |

| 2-Amino-N-(2-chloro-6-fluorobenzyl)-N-methyl-acetamide | C12H16ClFN2O | Antimicrobial properties |

| N-(2-Chloro-6-fluorobenzyl)-N-methylglycinamide | C12H16ClFN2O | Low cytotoxicity |

This table highlights the distinct biological activities attributed to the unique combination of functional groups present in each compound.

Case Studies

- Antimicrobial Activity : A study explored the antibacterial effects of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae. The results indicated that this acetamide could optimize the effects of antibacterial drugs, reducing the concentrations necessary for bacterial death. The study demonstrated additivity when combined with ciprofloxacin and cefepime, while showing a synergistic effect with meropenem and imipenem .

- Cytotoxic Potential : Preliminary tests indicated that the compound does not exhibit significant cytotoxic potential, making it an interesting candidate for further studies aimed at exploring its antimicrobial capacity and potential combinations with other antibacterial agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-Chloro-N-(4-fluoro-benzyl)-N-isopropyl-acetamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution, where the chloroacetamide group reacts with a substituted benzylamine. Optimization involves adjusting reaction parameters such as temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometric ratios of reactants. Catalysts like triethylamine may enhance yield by neutralizing HCl byproducts. For scalability, continuous flow reactors can improve efficiency .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Post-synthesis purification (e.g., column chromatography or recrystallization) is critical to isolate the product from unreacted starting materials.

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

- Methodology : Single-crystal X-ray diffraction (SXRD) using programs like SHELXL or SIR97 is standard for structural elucidation . Hydrogen bonding (e.g., N–H···O) and van der Waals interactions often dictate molecular packing. Intramolecular interactions (e.g., C–H···O) may also influence conformation .

- Key Considerations : Crystallize the compound in a solvent system (e.g., ethanol/water) to obtain high-quality crystals. Compare geometric parameters (bond lengths/angles) with analogous structures (e.g., 2-chloro-N-(4-methylphenyl)acetamide) to validate accuracy .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved through experimental design?

- Methodology : Conduct dose-response studies to establish a clear efficacy-toxicity profile. Use standardized assays (e.g., MIC for antimicrobial activity) with appropriate controls (e.g., solvent-only and positive controls like ciprofloxacin). Replicate experiments across multiple cell lines or bacterial strains to assess consistency .

- Case Study : For antimicrobial studies, combine the compound with antibiotics (e.g., β-lactams) to evaluate synergistic effects. Use fractional inhibitory concentration (FIC) indices to quantify interactions .

Q. What computational approaches are suitable for predicting the reactivity of this compound in novel reactions?

- Methodology : Density Functional Theory (DFT) calculations can model reaction pathways, such as nucleophilic attack at the chloroacetamide group. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic or nucleophilic reactivity. Molecular dynamics simulations may further explore solvent effects .

- Validation : Compare computational results with experimental kinetic data (e.g., reaction rates under varying conditions).

Q. How do structural modifications (e.g., fluorobenzyl vs. nitrophenyl substituents) alter the physicochemical properties of this acetamide derivative?

- Methodology : Synthesize analogs (e.g., 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide) and compare logP (lipophilicity), solubility, and thermal stability (via DSC/TGA). Spectroscopic techniques (e.g., NMR, IR) can identify electronic effects of substituents .

- Application : Structure-activity relationship (SAR) studies can guide the design of derivatives with enhanced bioactivity or reduced toxicity.

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Guidelines : Use PPE (gloves, goggles, lab coat) to avoid dermal contact. Work in a fume hood to prevent inhalation. Store the compound in a cool, dry environment, segregated from oxidizing agents. Dispose of waste via approved chemical disposal protocols .

Data Contradiction and Reproducibility

Q. How can researchers address reproducibility challenges in synthesizing this compound?

- Recommendations : Document reaction conditions meticulously (e.g., humidity, solvent purity). Use high-purity starting materials and validate intermediates via spectroscopic methods. Share raw data (e.g., NMR spectra, crystallographic CIF files) in supplementary materials to facilitate peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.